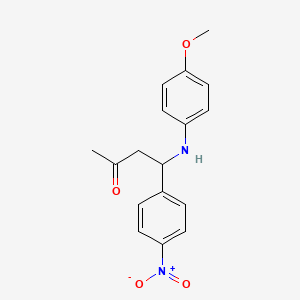
4-(4-Methoxyanilino)-4-(4-nitrophenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyanilino)-4-(4-nitrophenyl)butan-2-one is an organic compound that features both an aniline and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyanilino)-4-(4-nitrophenyl)butan-2-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group to the phenyl ring.
Amination: Introduction of the aniline group.
Coupling Reaction: Formation of the butan-2-one backbone through a coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or aniline groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents or electrophilic aromatic substitution conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 4-(4-Methoxyanilino)-4-(4-nitrophenyl)butan-2-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyanilino)-4-phenylbutan-2-one: Lacks the nitro group.
4-(4-Nitrophenyl)-4-phenylbutan-2-one: Lacks the methoxyanilino group.
Uniqueness
4-(4-Methoxyanilino)-4-(4-nitrophenyl)butan-2-one is unique due to the presence of both the methoxyanilino and nitrophenyl groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
CAS No. |
38940-23-7 |
|---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C17H18N2O4/c1-12(20)11-17(13-3-7-15(8-4-13)19(21)22)18-14-5-9-16(23-2)10-6-14/h3-10,17-18H,11H2,1-2H3 |
InChI Key |
POQWYGCFIVVZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















